Methyl 4-aminonaphthalene-2-carboxylate
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Overview
Description
Methyl 4-aminonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amination of Methyl 4-nitronaphthalene-2-carboxylate
Starting Material: Methyl 4-nitronaphthalene-2-carboxylate.
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C) catalyst.
Conditions: The nitro group is reduced to an amino group under hydrogenation conditions.
:Reaction: Methyl 4-nitronaphthalene-2-carboxylate+H2Pd/CMethyl 4-aminonaphthalene-2-carboxylate
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Direct Amination
Starting Material: Naphthalene-2-carboxylic acid.
Reagents: Methyl iodide (CH3I), Ammonia (NH3).
Conditions: The carboxylic acid is first esterified with methyl iodide, followed by amination.
:Reaction: Naphthalene-2-carboxylic acid+CH3I→Methyl naphthalene-2-carboxylate
Methyl naphthalene-2-carboxylate+NH3→Methyl 4-aminonaphthalene-2-carboxylate
Industrial Production Methods
Industrial production typically involves large-scale hydrogenation processes using robust catalysts and optimized conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
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Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Conditions: Conducted in aprotic solvents like tetrahydrofuran (THF).
Products: Reduction of the ester group to an alcohol.
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Substitution
Reagents: Halogenating agents like bromine (Br2), Chlorine (Cl2).
Conditions: Typically carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Halogenating Agents: Br2, Cl2.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Medicine
Pharmaceuticals: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Chemistry: Incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism by which methyl 4-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminonaphthalene-1-carboxylate: Similar structure but with different positioning of functional groups.
Methyl 4-nitronaphthalene-2-carboxylate: Precursor in the synthesis of methyl 4-aminonaphthalene-2-carboxylate.
Naphthalene-2-carboxylic acid: Parent compound used in the synthesis.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl 4-aminonaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMEXWVHLBNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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